1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine
CAS No.: 1997725-32-2
Cat. No.: VC2787714
Molecular Formula: C10H13BrFNS
Molecular Weight: 278.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1997725-32-2 |
|---|---|
| Molecular Formula | C10H13BrFNS |
| Molecular Weight | 278.19 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine |
| Standard InChI | InChI=1S/C10H13BrFNS/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7H2 |
| Standard InChI Key | PHEYWEZHSKIQSQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1F)CC2=CC=C(S2)Br |
| Canonical SMILES | C1CN(CCC1F)CC2=CC=C(S2)Br |
Introduction
Chemical Structure and Properties
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine represents a complex hybrid structure containing both heterocyclic components and halogen substitutions. This compound belongs to the amine chemical class, featuring a tertiary amine as part of its core structure . The molecular structure integrates two main components: a 5-bromothiophene unit and a 4-fluoropiperidine ring, connected through a methylene bridge.
Structural Features
The compound consists of several key structural elements:
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A thiophene ring (five-membered aromatic heterocycle containing sulfur)
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A bromine substituent at the 5-position of the thiophene ring
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A methylene (-CH₂-) bridge connecting the thiophene at position 2 to the piperidine nitrogen
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A piperidine ring (six-membered saturated heterocycle containing nitrogen)
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A fluorine atom at the 4-position of the piperidine ring
Physical and Chemical Properties
The fundamental physical and chemical properties of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine
The presence of both bromothiophene and fluoropiperidine moieties contributes to the compound's distinctive reactivity profile. The bromothiophene unit provides potential for cross-coupling reactions, while the fluoropiperidine component introduces conformational constraints that may influence binding interactions with biological targets.
Synthetic Approaches and Preparation
General Synthetic Strategies for Similar Compounds
The synthesis of piperidine derivatives typically employs several established approaches. For 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine, relevant synthetic pathways may include:
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N-alkylation of 4-fluoropiperidine with an appropriate 5-bromothiophen-2-ylmethyl halide
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Reductive amination between 4-fluoropiperidine and 5-bromothiophen-2-carbaldehyde
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Ring-closing strategies beginning with appropriate acyclic precursors
Related Synthetic Methodologies
The literature provides several synthetic approaches for structurally similar compounds that may be adapted for the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine:
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Shipman and colleagues reported a radical 5-exo cyclization method for preparing 5-methylene piperidines from 2-methylene-N-substituted aziridines containing a phenylselenide group .
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Desmaële and coworkers developed a route to 5-methylenepiperidines using sequential palladium-catalyzed allylic amination and Michael addition reactions .
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Harrity and colleagues applied a [3+3] cycloaddition approach using Pd-trimethylenemethane complexes with monosubstituted aziridines to produce 5-methylene piperidines in excellent yields .
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Sun and colleagues synthesized 5-methylenepipecolate through a sequence involving allylation, ring-closing metathesis, and palladium-catalyzed formate reduction .
These methodologies demonstrate the diverse approaches available for piperidine ring formation and functionalization that could potentially be adapted for the target compound synthesis.
Structural Relationship to Other Compounds
1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine shares structural similarities with several compounds described in the literature, providing context for understanding its potential chemical behavior and biological activities.
Comparison with Related Bromothiophene Derivatives
The 5-bromothiophene moiety appears in other biologically relevant compounds. For instance, 2-(2-(5-Bromothiophen-2-yl)ethoxy)ethan-1-amine hydrochloride (CAS 2735518-08-6) contains the same bromothiophene unit but with an ethoxy-ethanamine substituent instead of a fluoropiperidine . This compound has a molecular weight of 286.62 g/mol and a molecular formula of C₈H₁₃BrClNOS .
Comparison with Fluorinated Piperidine Derivatives
Fluorinated piperidine derivatives have demonstrated significant pharmacological properties. For example, a novel T-type calcium channel antagonist designated as (S)-5, featuring a fluorinated piperidine core, has shown potent and selective antagonism with in vivo CNS efficacy without adverse cardiovascular effects . This suggests potential pharmacological relevance for the fluoropiperidine moiety in our target compound.
Structural Elements in Bioactive Compounds
The structural elements present in 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine appear in various bioactive compounds:
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The piperidine ring system serves as a privileged structure in numerous pharmaceutical agents, particularly those targeting the central nervous system.
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Halogenated heterocycles (including bromothiophenes) frequently appear in medicinal chemistry due to their ability to modulate properties such as metabolic stability, lipophilicity, and target binding affinity.
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The methylene bridge connecting heterocyclic systems represents a common structural feature in drug design, providing conformational flexibility and appropriate spatial arrangement of pharmacophoric elements.
Structure-Activity Relationship Considerations
The combination of specific structural elements in 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine suggests certain structure-activity relationships that may be relevant to its potential biological properties.
Influence of the Bromothiophene Moiety
The bromothiophene unit introduces several key properties:
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Enhanced lipophilicity, potentially improving membrane permeability
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Halogen bonding opportunities through the bromine atom
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π-stacking potential through the aromatic thiophene ring
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Metabolic stability due to the presence of the sulfur-containing heterocycle and bromine substituent
Contribution of the Fluoropiperidine Component
The 4-fluoropiperidine moiety contributes significant pharmacological properties:
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The fluorine substituent can enhance metabolic stability by blocking potential oxidation sites
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Fluorine substitution can alter the basicity of the nearby nitrogen, potentially affecting distribution and absorption
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The piperidine ring provides conformational constraint and 3D structural features important for target recognition
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The presence of the fluorine atom may enhance binding affinity through hydrogen bond-like interactions
Role of the Methylene Linker
The methylene bridge connecting the two main structural components:
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